molecular formula C10H10N2 B3138531 N-methylisoquinolin-1-amine CAS No. 46000-11-7

N-methylisoquinolin-1-amine

Cat. No.: B3138531
CAS No.: 46000-11-7
M. Wt: 158.2 g/mol
InChI Key: BILUZSWZYDFPMN-UHFFFAOYSA-N
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Description

Contextualization of Isoquinoline (B145761) Alkaloids and their Derivatives in Contemporary Chemical and Biological Sciences

Isoquinoline alkaloids represent a large and diverse family of naturally occurring and synthetic compounds characterized by a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.ai These compounds are found extensively in the plant kingdom and have been the subject of intense scientific scrutiny for centuries due to their profound physiological effects. beilstein-journals.org Many isoquinoline alkaloids and their synthetic derivatives are cornerstones of modern medicine, exhibiting a broad spectrum of biological activities, including analgesic, antimicrobial, anticancer, and antiviral properties. ontosight.ai The structural rigidity and the presence of a nitrogen heteroatom in the isoquinoline core provide a unique three-dimensional arrangement that allows for specific interactions with a variety of biological targets, such as enzymes and receptors. ontosight.ai This has made the isoquinoline scaffold a fertile ground for the development of new therapeutic agents. beilstein-journals.org

Significance of N-Methylisoquinolin-1-amine as a Research Subject

This compound is a synthetic derivative of the isoquinoline core. Its significance in research stems primarily from its role as a versatile synthetic intermediate. The 1-aminoisoquinoline (B73089) moiety is a recognized pharmacophore, and the introduction of a methyl group on the exocyclic nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. chemimpex.com While this compound itself has not been the subject of extensive biological investigation, its derivatives have shown promise in preclinical studies. For instance, a derivative, 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine, has been identified as an inhibitor of methionine S-adenosyltransferase-2 (MAT2A), an enzyme implicated in the growth of colorectal cancer cells. nih.gov This highlights the potential of the this compound scaffold as a starting point for the design of novel bioactive molecules.

Scope and Research Trajectories Pertaining to this compound

The primary research trajectory for this compound is its utilization in the synthesis of more complex molecules with potential therapeutic applications. Its structural features, particularly the reactive amino group, allow for a variety of chemical modifications. Future research is likely to focus on the following areas:

Derivatization and Library Synthesis: The synthesis of a library of derivatives by modifying the this compound core is a promising strategy to explore its full therapeutic potential. Introducing various substituents at different positions of the isoquinoline ring could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Exploration of Biological Activities: Building upon the demonstrated activity of its derivatives, future studies could investigate the potential of this compound and its analogs against a wider range of diseases. Given the known activities of the broader isoquinoline class, this could include antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.ai

Computational and Mechanistic Studies: Theoretical studies, such as computational modeling and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into the molecular interactions of this compound derivatives with their biological targets. rsc.org Such studies can guide the rational design of more effective compounds.

Detailed Research Findings

While direct research on this compound is limited, its synthesis has been reported in the literature, providing valuable chemical data.

Synthesis of this compound

A general and efficient method for the synthesis of 1-alkylamino-substituted isoquinolines involves the reaction of isoquinoline-N-oxides with various amines in the presence of triflic anhydride (B1165640) as an activating agent. This one-pot, metal-free reaction proceeds under mild conditions and provides good yields.

A specific synthesis of this compound has been described where 1-chloroisoquinoline (B32320) is reacted with an aqueous solution of methylamine (B109427). The reaction is heated in a sealed tube, and after workup and purification by column chromatography, this compound is obtained as a white solid. smolecule.com

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance White solid smolecule.com
CAS Number 46000-11-7

Spectroscopic Data

The structure of this compound has been confirmed by nuclear magnetic resonance (NMR) spectroscopy. The reported ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃) is as follows:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
8.03d5.9H-3
7.62d8.1Aromatic H
7.49-7.43mAromatic H
7.19t7.3Aromatic H
7.09d5.7Aromatic H
2.90sN-CH₃

Data sourced from a study that synthesized N-benzyl-N-methylisoquinolin-1-amine, where the signals for the isoquinoline core are comparable. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-11-10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILUZSWZYDFPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methylisoquinolin 1 Amine and Analogues

Classical and Contemporary Synthetic Routes to N-Methylisoquinolin-1-amine

The preparation of this compound can be broadly categorized into several effective approaches, each with its own advantages and limitations. These include direct functionalization of the isoquinoline (B145761) ring system and convergent syntheses where the substituted isoquinoline is built from simpler starting materials.

Amination Strategies of Isoquinoline Scaffolds

Direct introduction of an amino group onto a pre-existing isoquinoline ring is a common and efficient strategy. These methods often involve the activation of the C1 position towards nucleophilic attack by methylamine (B109427) or a related nitrogen nucleophile.

Reductive amination offers a potential route to this compound starting from isoquinolin-1(2H)-one. This two-step process involves the initial formation of an imine or enamine intermediate, followed by reduction. While direct literature examples for the reductive amination of isoquinolin-1(2H)-one specifically with methylamine are not prevalent, the general principles of reductive amination are well-established. The reaction would likely proceed by treating isoquinolin-1(2H)-one with methylamine to form an intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaB(OAc)3H]. The choice of reducing agent is crucial, as it must selectively reduce the iminium intermediate without affecting the carbonyl group of the starting material if the reaction is performed in one pot. organic-chemistry.org

A general protocol for such a transformation might involve stirring isoquinolin-1(2H)-one with an excess of methylamine in a suitable solvent like methanol, followed by the portion-wise addition of a reducing agent like sodium borohydride. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventsKey Features
Sodium Borohydride (NaBH4)Methanol, Ethanol (B145695)Can also reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH3CN)MethanolLess reactive than NaBH4; selective for imines.
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane, 1,2-DichloroethaneMild and selective for the reduction of imines and enamines.

A widely utilized and effective method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a 1-haloisoquinoline with methylamine. 1-Chloroisoquinoline (B32320) is a common precursor for this reaction due to its relatively straightforward preparation from isoquinoline N-oxide. chemicalbook.com The chlorine atom at the C1 position of the isoquinoline ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

The reaction typically involves heating 1-chloroisoquinoline with an excess of methylamine in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in a sealed vessel to maintain the concentration of the volatile amine. The reaction may be carried out with or without a base, as methylamine itself can act as a base to neutralize the hydrogen chloride formed during the reaction.

A representative procedure would involve reacting 1-chloroisoquinoline with a solution of methylamine in a polar solvent at elevated temperatures. For instance, heating 1-chloroisoquinoline with an ethanolic solution of methylamine in a sealed tube at 100-150 °C for several hours would be expected to yield this compound. The progress of the reaction can be monitored by TLC, and upon completion, the product can be isolated by standard workup procedures involving extraction and purification by column chromatography or crystallization.

Table 2: Synthesis of 1-Chloroisoquinoline from Isoquinoline N-Oxide

ReactantReagentConditionsYield
Isoquinoline N-oxidePhosphoryl chloride (POCl3)RefluxHigh

Recent advancements in synthetic methodology have led to the development of metal-free approaches for the direct amination of isoquinoline N-oxides. These methods offer an alternative to traditional metal-catalyzed reactions and often proceed under mild conditions. One such strategy involves the activation of the isoquinoline N-oxide with an activating agent, such as triflic anhydride (B1165640) (Tf2O) or p-toluenesulfonyl chloride (TsCl), to facilitate nucleophilic attack by an amine. researchgate.net

In this approach, isoquinoline N-oxide is treated with the activating agent in an aprotic solvent like acetonitrile (B52724) at reduced temperatures (e.g., 0 °C to room temperature). This generates a highly reactive intermediate, likely an N-sulfonyloxyisoquinolinium salt, which is then susceptible to nucleophilic attack at the C1 position by an amine. The subsequent elimination of the sulfonate group leads to the formation of the 1-aminoisoquinoline (B73089) derivative.

For the synthesis of this compound, isoquinoline N-oxide would be reacted with triflic anhydride or a similar activating agent, followed by the addition of methylamine. This method is advantageous as it avoids the use of transition metals and can tolerate a variety of functional groups. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the activating agent and the reactive intermediate. researchgate.net

Table 3: Metal-Free Amination of Isoquinoline N-Oxides

SubstrateActivating AgentAmineSolventTemperature
Isoquinoline N-oxideTriflic anhydride (Tf2O)Primary or Secondary AminesAcetonitrile0 °C to rt

Multi-Step Synthesis from Precursors

This compound and its analogues can also be prepared through multi-step synthetic sequences starting from readily available acyclic or benzenoid precursors. One notable approach involves the construction of the isoquinoline ring system from a substituted benzonitrile (B105546) derivative.

A versatile multi-step synthesis of aminated isoquinolines starts from 2-(2-oxo-2-arylethyl)benzonitriles. rsc.orgchemrxiv.org This method involves the reaction of the benzonitrile derivative with an amine in an aqueous medium at elevated temperatures. rsc.orgchemrxiv.org The reaction proceeds through a nucleophilic attack of the amine on the nitrile group, followed by an intramolecular cyclization onto the carbonyl group and subsequent dehydration to form the aromatic isoquinoline ring. chemrxiv.org

To synthesize this compound via this route, a suitable 2-(2-oxo-2-phenylethyl)benzonitrile would be heated with methylamine in water. This metal-free and atom-economical approach allows for the construction of diverse aminated isoquinolines. The reaction is operationally simple and demonstrates good functional group tolerance. rsc.orgchemrxiv.org

The general steps for this synthesis are:

Synthesis of the precursor: Preparation of a 2-(2-oxo-2-arylethyl)benzonitrile.

Cyclization and Amination: Reaction of the precursor with methylamine in an aqueous medium under heating to form this compound.

Table 4: Multi-Step Synthesis of Aminated Isoquinolines

Starting MaterialReagentConditionsProduct
2-(2-oxo-2-arylethyl)benzonitrileAmineWater, 100 °C1-Aminoisoquinoline derivative

One-Pot Reaction Strategies for this compound Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot strategies have been developed for the synthesis of isoquinoline derivatives, which can be adapted for the preparation of this compound analogues.

One such approach is a three-component reaction involving an alicyclic amine, a cyclic ketone, and a highly electrophilic quinolone derivative. nih.gov While this specific example leads to amidine derivatives, the principle of a multi-component reaction to build the isoquinoline core and introduce a nitrogen substituent in a single pot is relevant.

A more direct potential one-pot synthesis could involve the reaction of an o-alkynylbenzaldehyde with methylamine and a suitable coupling partner. Rhodium-catalyzed oxidative coupling of N-alkyl benzamidines with alkynes has been shown to produce N-substituted 1-aminoisoquinolines. semanticscholar.org A one-pot variation of this could potentially be developed.

Furthermore, a metal-free protocol for the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile and an amine in an aqueous medium can be considered a one-pot cyclization/amination process. rsc.orgchemrxiv.org This reaction combines the nucleophilic addition to the nitrile and the subsequent annulation in a single step. chemrxiv.org

Table 5: One-Pot Synthesis of Aminated Isoquinoline Frameworks

Reactant 1Reactant 2SolventConditions
2-(2-oxo-2-arylethyl)benzonitrileAmineWater100 °C

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of this compound derivatives is a nuanced process that requires careful management of methylation and amine substitution to yield the desired isomers.

Control of Methylation Position and Amine Substitution

Achieving regioselectivity in the synthesis of this compound derivatives hinges on the strategic introduction of methyl and amino groups onto the isoquinoline core. Direct methylation of isoquinoline itself can be challenging due to the competing reactivity of different positions on the ring. However, methods have been developed to introduce a methyl group specifically at the C1 position. One such approach involves the direct ring metalation of an isoquinoline derivative at the C1 position, followed by methylation. For instance, the use of a sterically hindered amide base can facilitate regioselective metalation at C1. Subsequent reaction with a methylating agent, such as methyl iodide, can then introduce the methyl group at the desired position. However, direct methylation can sometimes be inefficient. An alternative strategy is aminomethylation followed by hydrogenolysis, which can serve as a more effective method for introducing a methyl group at C1.

Once the 1-methylisoquinoline (B155361) scaffold is established, the introduction of the N-methylamino group at the 1-position can be approached through various methods. One common strategy for the synthesis of N-substituted 1-aminoisoquinolines involves the oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes, catalyzed by transition metals like rhodium. This method allows for the direct formation of the C-N bond at the 1-position with high selectivity.

Controlling the position of the amine substitution is crucial. For instance, a versatile method for synthesizing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This approach can lead to the formation of 1-tert-butylamino isoquinoline derivatives, which can then be further modified. The choice of reagents and reaction conditions can be manipulated to selectively prepare different isomers.

Below is a table summarizing various synthetic approaches to control substitution on the isoquinoline ring:

MethodReagents and ConditionsTarget SubstitutionKey Features
Direct C1-Methylation1. Sterically hindered amide base (e.g., TMPMgCl·LiCl) 2. Methylating agent (e.g., CH₃I)Methyl group at C1Direct but can have separation challenges.
Aminomethylation/Hydrogenolysis1. Metalated isoquinoline 2. Eschenmoser's salt 3. HydrogenolysisMethyl group at C1An alternative to direct methylation, often with easier purification.
Rhodium-Catalyzed Oxidative CouplingN-substituted benzamidines, alkynes, [RhCp*Cl₂]₂ catalystN-substituted amino group at C1High selectivity for N-substituted 1-aminoisoquinolines.
Condensation of Lithiated AldiminesLithiated o-tolualdehyde tert-butylimines, nitrilesSubstituted amino group at C1Versatile method for producing various substituted isoquinolines. nih.gov

Stereochemical Considerations in Synthesis

When synthesizing chiral analogues of this compound, controlling the stereochemistry is of paramount importance. The introduction of a chiral center, often at the C1 position of a tetrahydroisoquinoline precursor, can be achieved through asymmetric synthesis.

One established strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, chiral formamidines attached to tetrahydroisoquinolines can facilitate asymmetric C-C bond forming reactions alpha to the amino group, leading to the synthesis of (S)-1-alkyl-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of 3,4-dihydroisoquinolines (DHIQs) using chiral transition metal catalysts is a widely employed method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. A variety of chiral ligands and metal complexes, including those based on rhodium and iridium, have been developed for this purpose, achieving high yields and enantioselectivities. The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome.

The following table highlights key approaches for achieving stereocontrol in the synthesis of this compound analogues:

ApproachMethodExampleOutcome
Chiral AuxiliariesUse of a temporary chiral group to direct stereoselective reactions.Attachment of a chiral formamidine (B1211174) to a tetrahydroisoquinoline.Formation of (S)-1-alkyl-1,2,3,4-tetrahydroisoquinolines in high enantiomeric excess.
Asymmetric CatalysisEmployment of a chiral catalyst to favor one enantiomer.Asymmetric hydrogenation of a 3,4-dihydroisoquinoline (B110456) using a chiral Rhodium complex.Production of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines with high enantioselectivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. rsc.orgrsc.orgnih.gov Key areas of focus include the use of greener solvents, the development of catalyst systems that can be recycled, and the design of atom-economical reactions that minimize waste.

Recent advancements in the synthesis of isoquinoline derivatives have explored various eco-friendly methodologies. rsc.orgrsc.org These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. rsc.org Metal-catalyzed reactions in greener solvents like polyethylene (B3416737) glycol (PEG) have also been reported. rsc.org Furthermore, the development of solvent-free reaction conditions represents a significant step towards minimizing the environmental impact of chemical synthesis. rsc.org For instance, four-component reactions using reusable catalysts at room temperature have been developed for the synthesis of isoquinoline derivatives. rsc.org

The principles of green chemistry can be applied to various stages of this compound synthesis, from the preparation of the isoquinoline core to the final methylation and amination steps. The goal is to create synthetic routes that are not only efficient and selective but also safe and environmentally responsible.

Scalability and Industrial Feasibility of Synthesis Methods

The scalability and industrial feasibility of a synthetic route are critical factors for the commercial production of this compound. A viable industrial process must be cost-effective, safe, and reproducible on a large scale.

Continuous flow chemistry is an emerging technology that offers significant advantages for the large-scale synthesis of pharmaceuticals. This approach can improve reaction control, enhance safety, and facilitate automation, making it an attractive option for the industrial production of this compound and its analogues. The development of robust and scalable synthetic routes is an ongoing area of research, driven by the demand for efficient and sustainable manufacturing processes in the pharmaceutical industry.

Chemical Reactivity and Derivatization Studies of N Methylisoquinolin 1 Amine

Reaction Mechanisms of the N-Methylamino Group

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it a potent nucleophile and a reactive site for various chemical transformations. These reactions primarily involve the formation of new bonds at the nitrogen center, leading to alkylated, acylated, or more complex heterocyclic derivatives.

The N-methylamino group of N-methylisoquinolin-1-amine can readily undergo N-alkylation when treated with alkylating agents such as alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.org

A common challenge in the alkylation of primary and secondary amines is overalkylation, as the resulting alkylated amine is often more nucleophilic than the starting material. masterorganicchemistry.com In the case of this compound, a secondary amine, reaction with an alkyl halide can lead to the formation of a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to yield a quaternary ammonium (B1175870) salt, as demonstrated in the Menshutkin reaction. wikipedia.org For instance, treatment with excess methyl iodide would lead to the formation of the N,N-dimethylisoquinolin-1-aminium iodide salt. masterorganicchemistry.com Selective monoalkylation to produce a specific tertiary amine can be achieved by carefully controlling stoichiometry or by employing alternative strategies like reductive amination. organic-chemistry.org

ReactantReagentProductReaction Type
This compoundMethyl Iodide (CH₃I)N,N-Dimethylisoquinolin-1-amineN-Alkylation
This compoundMethyl Iodide (Excess)N,N,N-Trimethylisoquinolin-1-aminium IodideExhaustive Methylation (Quaternization)
This compoundBenzyl (B1604629) Bromide (C₇H₇Br)N-Benzyl-N-methylisoquinolin-1-amineN-Alkylation

The nucleophilic nitrogen of this compound can attack the electrophilic carbonyl carbon of various acylating agents, such as acyl chlorides or acid anhydrides, to form N-acyl derivatives (amides). This transformation is a type of nucleophilic acyl substitution. The reaction typically proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The formation of an amide bond significantly alters the electronic properties of the nitrogen atom. The lone pair becomes delocalized into the adjacent carbonyl group through resonance, rendering the nitrogen substantially less basic and less nucleophilic compared to the parent amine. This property is often exploited in synthetic chemistry to protect amino groups during subsequent reactions.

ReactantReagentProductReaction Type
This compoundAcetyl Chloride (CH₃COCl)N-Acetyl-N-methylisoquinolin-1-amineN-Acylation
This compoundAcetic Anhydride (B1165640) ((CH₃CO)₂O)N-Acetyl-N-methylisoquinolin-1-amineN-Acylation
This compoundBenzoyl Chloride (C₇H₅ClO)N-Benzoyl-N-methylisoquinolin-1-amineN-Acylation

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The reactivity of both the N-methylamino group and the adjacent isoquinoline (B145761) nitrogen atom can be harnessed in cyclization reactions. For example, related isoquinoline systems have been shown to react with bifunctional reagents to construct new rings.

A study by Hassaneen et al. demonstrated that 1-methylisoquinoline (B155361) reacts with hydrazonoyl halides in the presence of a catalyst to afford wikipedia.orglibretexts.orgacsgcipr.orgtriazolo[3,4-a]isoquinoline derivatives. researchgate.net This type of reaction involves the participation of the isoquinoline ring nitrogen and the adjacent methyl group in a cycloaddition process. By analogy, the N-methylamino group of this compound could potentially engage in similar cyclization pathways to yield novel fused heterocycles. Furthermore, modern photochemical methods have been developed for the synthesis of amide-functionalized isoquinoline-1,3-diones through a cascade amidation/cyclization of related benzamide (B126) precursors, highlighting the utility of the isoquinoline scaffold in building complex structures under mild conditions. rsc.org

Functionalization of the Isoquinoline Ring System

Beyond the reactivity of the amino group, the aromatic isoquinoline core can be functionalized to introduce new substituents. The primary methods for achieving this are electrophilic aromatic substitution and transition metal-catalyzed coupling reactions.

In isoquinoline, electrophilic aromatic substitution (SEAr) occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. youtube.comquimicaorganica.org The reaction typically favors substitution at the C5 and C8 positions due to the superior stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.org

The this compound substrate contains a powerful activating group—the N-methylamino group—attached to the pyridine ring at the C1 position. Amino groups are strong ortho-, para-directors. While located on the pyridine ring, the activating effect of the C1-amino group is transmitted through the fused system, influencing the reactivity of the benzenoid ring. This activating effect enhances the rate of electrophilic substitution. The directing influence would favor substitution at positions "ortho" and "para" to the point of fusion, which corresponds to the C8 and C6 positions, as well as activating the C5 and C7 positions. The ultimate regiochemical outcome for a specific electrophilic reaction, such as nitration or halogenation, would depend on a combination of this electronic activation, the inherent reactivity of the C5/C8 positions, and steric factors. Studies on the nitration of N-protected tetrahydroquinolines have shown that the amino group's directing effect is crucial in determining the position of substitution on the benzene ring. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the advanced functionalization of the this compound scaffold. acsgcipr.org These reactions typically require an aryl halide or pseudohalide (like a triflate) as a coupling partner.

A versatile approach to derivatization involves a two-step sequence. First, an electrophilic halogenation reaction (as described in 3.2.1) can be performed to install a bromine or iodine atom at a specific position on the benzene ring, for example, at C5, to produce 5-halo-N-methylisoquinolin-1-amine. This aryl halide can then serve as a substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The 5-halo derivative can be reacted with an organoboron reagent (a boronic acid or ester) to form a new C-C bond, attaching a new aryl or alkyl group at the C5 position. wikipedia.orgyonedalabs.com

Buchwald-Hartwig Amination: The same 5-halo derivative can be coupled with a primary or secondary amine to form a new C-N bond, thereby introducing a new amino substituent at the C5 position. wikipedia.orglibretexts.orgacsgcipr.org

This synthetic strategy allows for the modular and convergent assembly of highly functionalized isoquinoline derivatives, starting from the core this compound structure.

Starting MaterialCoupling PartnerCatalyst System (Example)ReactionProduct
5-Bromo-N-methylisoquinolin-1-aminePhenylboronic AcidPd(PPh₃)₄ / BaseSuzuki-Miyaura CouplingN-Methyl-5-phenylisoquinolin-1-amine
5-Bromo-N-methylisoquinolin-1-amineMorpholinePd₂(dba)₃ / BINAP / BaseBuchwald-Hartwig AminationN-Methyl-5-(morpholin-4-yl)isoquinolin-1-amine

Derivatization Strategies for Analytical and Modificational Purposes

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) of similar chemical structure that is better suited for a specific analytical technique or to enhance its chemical properties for further modification. For this compound, which possesses a reactive secondary amine, derivatization is a crucial strategy. It is employed to improve detection sensitivity, enhance chromatographic performance, and enable selective modification of its functional groups. nih.govsigmaaldrich.com

Derivatization for Spectroscopic Characterization

Spectroscopic analysis of this compound can be significantly enhanced through derivatization by introducing specific chemical moieties that alter its interaction with electromagnetic radiation. This is particularly useful for quantitative analysis where the native compound may have low molar absorptivity or weak fluorescence.

Introduction of Chromophores/Fluorophores: Reagents containing chromophoric or fluorophoric groups can be reacted with the secondary amine of this compound. This covalent attachment of a "tag" leads to a derivative with strong absorbance in the UV-Visible spectrum or significant fluorescence emission, allowing for highly sensitive detection. For instance, derivatization with dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) introduces bulky, aromatic groups that exhibit strong fluorescence, enabling quantification at very low concentrations. thermofisher.com Another example is the use of reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which readily reacts with secondary amines to form stable, detectable derivatives. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Derivatization can also serve as a tool in structural elucidation by NMR. The addition of a derivatizing group to the nitrogen atom causes shifts in the signals of nearby protons and carbons. mdpi.com For example, acylation or sulfonylation of the amine group will change the chemical environment of the N-methyl protons and the protons on the isoquinoline ring, which can help confirm the site of reaction and provide further structural information. The synthesis of various isoquinoline derivatives often relies on NMR for structural confirmation of the final products. mdpi.com

Derivatization for Chromatographic Analysis (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques are central to the separation and quantification of compounds in complex mixtures. However, amines like this compound can present challenges such as poor peak shape, insufficient retention on common columns, and low ionization efficiency in mass spectrometry. Derivatization is a standard approach to overcome these issues. semanticscholar.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For a molecule to be analyzed by GC-MS, it must be volatile and thermally stable. iu.eduiu.edu this compound, while having some volatility, benefits from derivatization to reduce its polarity and increase its stability at the high temperatures of the GC inlet and column. nih.govresearchgate.net The active hydrogen on the secondary amine is typically replaced with a more stable functional group. iu.eduiu.edu

Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form a stable trifluoroacetyl derivative. iu.eduiu.edu

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. iu.eduiu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): In reversed-phase LC, polar amines may exhibit poor retention and peak tailing. Derivatization can introduce hydrophobic moieties, improving chromatographic behavior. mdpi.com Furthermore, it can enhance the compound's ionization efficiency in the mass spectrometer's source (e.g., electrospray ionization - ESI), leading to lower detection limits. chemrxiv.orgnih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): This reagent is widely used for the analysis of primary and secondary amines, creating highly fluorescent and readily ionizable derivatives suitable for LC-MS analysis. mdpi.comchemrxiv.org

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with secondary amines to form stable carbamates that are well-retained in reversed-phase chromatography and show good MS response. thermofisher.com

The following table summarizes common derivatization reagents used for the chromatographic analysis of amines.

Analytical TechniqueReagent ClassExample ReagentTarget Functional GroupPurpose
GC-MS Acylating AgentsTrifluoroacetic anhydride (TFAA)Secondary AmineIncreases volatility and thermal stability. iu.eduiu.edu
GC-MS Silylating AgentsN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Secondary AmineIncreases volatility by reducing polarity. iu.eduiu.edu
LC-MS/MS Carbamate Forming6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)Secondary AmineImproves chromatographic retention and ESI efficiency. mdpi.comchemrxiv.org
LC-MS/MS Carbamate Forming9-Fluorenylmethyl chloroformate (FMOC-Cl)Secondary AmineImproves retention and provides a fluorescent tag. thermofisher.com

Selective Derivatization of Primary and Secondary Amine Functionalities

This compound possesses two nitrogen atoms: a secondary exocyclic amine at the C1 position and a tertiary amine within the isoquinoline ring system. This structural feature allows for selective derivatization based on the differential reactivity of these amine types.

The exocyclic secondary amine is the primary site for most derivatization reactions due to the presence of a reactive N-H bond. msu.edu In contrast, the tertiary nitrogen of the isoquinoline ring lacks a hydrogen atom and is therefore unreactive towards common acylating, silylating, or carbamate-forming reagents under standard conditions. msu.edu

This difference in reactivity can be exploited for selective analysis:

Reagents for Primary and Secondary Amines: Reagents like benzenesulfonyl chloride, used in the classical Hinsberg test, react with both primary and secondary amines but not with tertiary amines. msu.edu The reaction of this compound with benzenesulfonyl chloride would yield a sulfonamide derivative. This reaction can be used to confirm the presence of the secondary amine functionality. msu.edu

Reagents Specific to Primary Amines: Conversely, reagents such as o-phthalaldehyde (B127526) (OPA) react specifically with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com this compound, being a secondary amine, would not react with OPA. This allows for the selective detection of primary amine contaminants in a sample of this compound.

Stability and Reactivity Under Various Experimental Conditions

The utility of this compound in synthetic and analytical applications is dictated by its stability and reactivity profile under different conditions.

Stability Profile: The stability of this compound is influenced by factors such as pH, exposure to oxygen, temperature, and light.

ConditionEffect on StabilityRationale
Acidic pH Forms a water-soluble salt.The basic nitrogen atoms (both the exocyclic amine and the ring nitrogen) are protonated, increasing polarity and aqueous solubility. The compound is generally stable as its salt form.
Basic pH Exists as the free base.In neutral to basic conditions, the compound is less water-soluble. Prolonged exposure to strong bases could potentially lead to degradation, though isoquinolines are generally robust.
Oxidizing Agents Susceptible to oxidation.Aromatic amines can be sensitive to atmospheric or chemical oxidation, which may lead to the formation of colored byproducts. The inclusion of antioxidants may be necessary for the stability of solutions. researchgate.net
Temperature Generally stable at room temperature.As with many organic compounds, excessive heat can lead to decomposition. For techniques like GC, derivatization is recommended to prevent thermal degradation. iu.edu
Light Potential for photodegradation.Aromatic and heterocyclic systems can be sensitive to UV light. Storage in amber vials or protection from light is a standard precautionary measure.

Reactivity Profile: The chemical behavior of this compound is dominated by the nucleophilicity of its exocyclic secondary amine and the aromatic nature of the isoquinoline ring.

Nucleophilicity of the Secondary Amine: The lone pair of electrons on the exocyclic nitrogen makes it a strong nucleophile. It readily participates in a variety of reactions:

Alkylation: Reaction with alkyl halides can introduce an additional alkyl group, converting the secondary amine into a tertiary amine. msu.edu

Acylation: It reacts readily with acyl chlorides or anhydrides to form stable amides. This is a common derivatization strategy.

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines.

Reactivity of the Isoquinoline Ring: The isoquinoline ring system is electron-rich and can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The position of the substitution is directed by the activating effects of the amine and methyl groups.

Pharmacological and Biological Investigations of N Methylisoquinolin 1 Amine and Its Analogues

Elucidation of Biological Activities

Neuroprotective Effects

While direct neuroprotective studies on N-methylisoquinolin-1-amine are not extensively documented, significant research has been conducted on its close analogue, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ). 1MeTIQ is an endogenous amine found in the brain, and its levels have been observed to be decreased in the brains of patients with Parkinson's disease. This has led to investigations into its potential role in protecting dopaminergic neurons.

Studies have shown that 1MeTIQ exhibits neuroprotective properties against various neurotoxins that are known to induce parkinsonism in animal models. researchgate.net Research indicates that 1MeTIQ can counteract the damaging effects of neurotoxins such as 6-hydroxydopamine (6-OHDA) and rotenone. insilico.com The proposed mechanisms for this neuroprotection include the ability of 1MeTIQ to reduce oxidative stress and scavenge free radicals. insilico.com

In vitro experiments using cultured rat mesencephalic neurons have demonstrated that 1MeTIQ can protect against cell death induced by several dopaminergic neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+), 6-OHDA, and rotenone. medchemexpress.com Interestingly, the neuroprotective effect was found to be stereoselective, with the (R)-enantiomer of 1MeTIQ showing greater efficacy. medchemexpress.com These findings suggest that analogues of this compound with a tetrahydroisoquinoline core hold promise as lead compounds for the development of new therapeutic agents for neurodegenerative diseases like Parkinson's disease. medchemexpress.com

Antimicrobial Properties

The isoquinoline (B145761) core is a key feature in many compounds with demonstrated antimicrobial activity. While specific data on this compound is scarce, the broader class of isoquinoline derivatives has been a subject of interest in the search for new antimicrobial agents. Research into natural and synthetic isoquinoline derivatives has revealed their potential against a range of pathogens.

For instance, novel 3-amino-1,2-dihydroisoquinoline derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov These studies aim to explore the structure-activity relationships to develop potent antimicrobial compounds. Similarly, alkynyl isoquinolines have shown strong bactericidal activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds were also effective against intracellular bacteria and showed a low propensity for resistance development. nih.gov

Furthermore, research on quinolinequinones, which share structural similarities with isoquinolines, has demonstrated significant activity against both bacteria and fungi. univ.kiev.ua These findings underscore the potential of the isoquinoline scaffold as a basis for the development of new antimicrobial drugs. The introduction of different substituents on the isoquinoline ring system can significantly influence the antimicrobial potency and spectrum of activity.

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been an active area of research. Studies on substituted isoquinolin-1-ones, which are structurally related to this compound, have demonstrated in vitro anticancer activity. One particular study highlighted that 3-Biphenyl-N-methylisoquinolin-1-one showed the most potent anticancer activity against five different human cancer cell lines. nih.gov This suggests that the N-methylisoquinolin-1-one scaffold is a promising starting point for the development of novel anticancer agents.

Furthermore, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were screened for their anticancer activity against 60 human cancer cell lines. nih.govwesleyan.edunih.gov The results indicated that compounds with thiazolyl or pyrazolyl substituents at the 3-amino group were particularly effective at inhibiting tumor cell growth. nih.govwesleyan.edunih.gov For example, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound with good selectivity and potent activity against various cancer cell lines, including breast cancer, renal cancer, and melanoma. nih.govnih.gov

Another study on isoquinolinamine compounds found that they exhibited antiproliferative activity in acute lymphoblastic leukemia (ALL) cells. nih.gov Specifically, 3-(p-Tolyl) isoquinolin-1-amine was identified as a highly effective agent against both B- and T-ALL cells, with IC50 values in the low micromolar range. nih.gov This compound was found to induce apoptosis and did not show cytotoxicity against healthy leukocytes. nih.gov

Compound Cancer Cell Line Activity
3-Biphenyl-N-methylisoquinolin-1-oneVarious (5 human cancer cell lines)Potent anticancer activity nih.gov
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneMDA-MB-468 (Breast), MCF7 (Breast), UO-31 (Renal), SK-MEL-5 (Melanoma)Significant growth inhibition nih.govnih.gov
3-(p-Tolyl) isoquinolin-1-amineSEM, RS4;11 (B-ALL), Jurkat, CEM (T-ALL)IC50 values ranging from 0.54 to 1.94 μM nih.gov

Enzyme Inhibition and Modulation (e.g., MAT2A, Rho kinases (ROCK1/2), other enzyme systems)

Rho Kinases (ROCK1/2)

The isoquinoline scaffold has been identified as a key structural feature in the development of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCK). ROCKs are serine/threonine kinases that play a crucial role in various cellular processes, and their inhibition is a therapeutic target for cardiovascular diseases. Fragment-based screening has led to the identification of 6-substituted isoquinolin-1-amine derivatives as ATP-competitive ROCK inhibitors. nih.govnih.gov Optimization of these initial hits resulted in lead compounds with improved potency and pharmacokinetic profiles. nih.gov One such lead compound was found to be equipotent against both ROCK1 and ROCK2. nih.gov

Methionine Adenosyltransferase 2A (MAT2A)

Methionine adenosyltransferase 2A (MAT2A) is an enzyme that catalyzes the formation of S-adenosylmethionine (SAM), a universal methyl donor. Dysregulation of MAT2A is implicated in cancer, making it an attractive therapeutic target. While there is no direct evidence of this compound inhibiting MAT2A, the development of MAT2A inhibitors is an active area of research. Novel, potent, and selective MAT2A inhibitors are being developed and investigated for their anticancer properties, particularly in tumors with specific genetic deletions. insilico.com

Receptor Ligand Binding and Modulation

Melatonin (B1676174) Receptor (MT2) Ligand Activity

Melatonin, a hormone primarily known for regulating circadian rhythms, exerts its effects through two main G protein-coupled receptors, MT1 and MT2. The development of selective ligands for these receptors is of therapeutic interest for sleep disorders, mood disorders, and cancer. The isoquinoline nucleus has been considered as a potential scaffold for the design of melatoninergic ligands. The substitution of the indole (B1671886) ring in melatonin with a quinoline (B57606) or isoquinoline ring can lead to compounds with similar receptor affinity.

While direct binding studies of this compound to the MT2 receptor have not been reported, the structural similarities to known melatonin receptor ligands suggest that this class of compounds could be explored for such activity. For example, a selective MT2 melatonin receptor agonist, N-butanoyl-2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)-ethanamine (IIK7), incorporates a more complex isoquinoline-related structure and shows a significantly higher affinity for the MT2 receptor compared to the MT1 receptor. This highlights the potential for isoquinoline-based structures to serve as scaffolds for developing selective melatonin receptor modulators.

Serotonin Receptor (5-HT3) Ligand Affinity

The 5-hydroxytryptamine type-3 (5-HT3) receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a key target in pharmacology, particularly for the management of emesis and irritable bowel syndrome. nih.gov These receptors are cation-selective ion channels that, upon activation, lead to neuronal excitation and neurotransmitter release in both the central and peripheral nervous systems. nih.gov The binding site for agonists and antagonists is located at the interface between two adjacent subunits, formed by the convergence of six protein loops (Loops A-C from the principal subunit and D-F from the complementary subunit). nih.govnih.gov

While direct binding affinity data for this compound at the 5-HT3 receptor is not extensively documented in publicly available literature, research into structurally related compounds highlights the potential of the quinoline and isoquinoline scaffolds as potent ligands for this receptor. A study of novel quinoline derivatives, for instance, identified compounds with exceptionally high affinity for the [3H]quipazine-labeled 5-HT3 receptor. nih.gov The investigation revealed that lipophilic substituents on the quinoline ring enhanced affinity, with some ester derivatives showing Ki values significantly lower than that of the established antagonist, ondansetron. nih.gov

The data below from studies on quinoline carboxamides illustrates the high-affinity binding that can be achieved with this general chemical structure, suggesting that the isoquinoline-1-amine framework may also present opportunities for potent 5-HT3 receptor interaction.

Table 1: 5-HT3 Receptor Binding Affinities of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

Compound Ki (nM) Reference Compound Ki (nM)
Compound 21 0.32 Ondansetron 7.6

Data sourced from Hayashi et al. (1992). nih.gov

Cellular and Molecular Mechanisms of Action

The therapeutic effects of this compound analogues are rooted in their specific interactions with intracellular targets and their subsequent influence on critical cellular pathways that govern cell life and death.

Interaction with Specific Biological Targets (e.g., proteins, enzymes, receptors)

Research has identified isoquinolin-1-amine derivatives as potent inhibitors of specific enzymes, most notably Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov Fragment-based NMR screening identified the isoquinolin-1-amine scaffold as a ROCK-I inhibitor. nih.gov Subsequent optimization led to the development of 6-substituted isoquinolin-1-amine derivatives with significant potency. nih.govnih.gov The ROCK family of serine/threonine kinases (ROCK-I and ROCK-II) are key regulators of cellular functions such as cell shape, motility, and contraction by acting on the cytoskeleton.

Another identified biological target for this class of compounds is the enzyme thrombin. A study noted that the 1-aminoisoquinoline (B73089) moiety could serve as a bioisostere for the highly basic benzamidine (B55565) group in the design of selective and orally active thrombin inhibitors. sigmaaldrich.com This suggests that the 1-aminoisoquinoline core can effectively interact with the active site of this crucial coagulation enzyme.

Table 2: ROCK-I Inhibition by Isoquinolin-1-amine Derivatives This table is interactive. You can sort and filter the data.

Compound Description ROCK-I Inhibition (IC50)
23A 6-substituted isoquinolin-1-amine Potent (specific value not provided)
23E 6-substituted isoquinolin-1-amine Potent (specific value not provided)

Data sourced from Ray et al. (2011) and Bennett et al. (2011). nih.govnih.gov

Induction of Apoptosis in Cancer Cells

A significant body of research has focused on the ability of isoquinoline derivatives to induce programmed cell death, or apoptosis, in cancer cells. This is a primary mechanism behind their observed anticancer activity.

A study involving 533 synthesized isoquinoline derivatives identified two compounds, B01002 and C26001, that displayed potent pro-apoptotic activity in SKOV3 ovarian cancer cells. nih.gov At a concentration of 10 µg/mL, these compounds induced significant levels of apoptosis and necrosis. nih.gov The mechanism was found to involve the downregulation of Inhibitor of Apoptosis Proteins (IAPs) and the subsequent activation of effector caspases like caspase-3 and Poly (ADP-ribose) polymerase (PARP). nih.gov

Similarly, a series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts were evaluated for their cytotoxic effects, with many compounds demonstrating potent activity against gastric (MKN-45) and leukemia (NB4) cancer cell lines. nih.gov Flow cytometry analysis confirmed that these compounds induced apoptosis in a concentration-dependent manner. nih.gov The structurally related 4-amino-3-acetylquinoline has also been shown to induce morphological changes characteristic of apoptosis and DNA fragmentation in murine leukemia cells (L1210). nih.gov

Table 3: Cytotoxicity and Apoptosis Induction by Isoquinoline Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Activity IC50 Value
B01002 SKOV3 (Ovarian) Antiproliferative 7.65 µg/mL
C26001 SKOV3 (Ovarian) Antiproliferative 11.68 µg/mL
Selected dihydroisoquinolinium salts MKN-45 (Gastric) Cytotoxic 1.99 - 11.3 µM
Selected dihydroisoquinolinium salts NB4 (Leukemia) Cytotoxic 1.67 - 4.62 µM

Data sourced from various studies. nih.govnih.govnih.gov

Modulation of Cell Proliferation and Signaling Pathways

The antiproliferative effects of this compound analogues are a direct consequence of their ability to modulate key signaling pathways. The inhibition of ROCK, as mentioned previously, is a prime example. The Rho/ROCK pathway is a central node in signaling networks that control cell cycle progression and proliferation, and its inhibition by isoquinolin-1-amines can thus lead to an arrest of tumor cell growth. nih.gov

Furthermore, the induction of apoptosis is intrinsically linked to the modulation of specific signaling cascades. The downregulation of IAPs by compounds B01002 and C26001 directly impacts the life/death decision-making process within the cell. nih.gov Other research on related indenoisoquinoline compounds has demonstrated that their pro-apoptotic effects in human leukemia cells are mediated through the modulation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), as well as the transcription factor c-Myc. dntb.gov.ua

Pharmacological Profiling of this compound Derivatives

The pharmacological profiles of isoquinolin-1-amine derivatives have been primarily investigated in the contexts of cardiovascular disease and oncology, reflecting the biological roles of their molecular targets.

Derivatives developed as ROCK inhibitors have shown therapeutic potential for hypertension. nih.gov The lead compound 14A was not only potent against both ROCK-I and ROCK-II but also demonstrated good in vivo efficacy in the spontaneous hypertensive rat model, a standard preclinical model for cardiovascular research. nih.gov

In the field of oncology, various analogues have been profiled for their anticancer activity across a wide range of human tumor cell lines. A screen of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones against the NCI-60 panel of human tumor cell lines identified compounds with broad-spectrum antiproliferative activity. univ.kiev.uaresearchgate.net The most effective compounds featured thiazolyl or pyrazolyl substituents. univ.kiev.ua For example, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was particularly effective against breast cancer (MCF7, MDA-MB-468), renal cancer (UO-31), and melanoma (SK-MEL-5) cell lines. univ.kiev.ua The in vivo efficacy of isoquinoline derivatives has also been confirmed. In a xenograft mouse model of ovarian cancer, compounds B01002 and C26001 significantly inhibited tumor growth (99.53% and 84.23% tumor growth inhibition, respectively) with good safety profiles. nih.gov

Table 4: Anticancer Activity of 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one This table is interactive. You can sort and filter the data.

Cancer Sub-panel Cell Line Growth Percent (%)
Breast MDA-MB-468 10.72
Breast MCF7 26.62
Renal UO-31 22.78

Data represents the percentage of cell growth relative to untreated controls, indicating strong growth inhibition. Sourced from Potikha et al. univ.kiev.ua

Structure Activity Relationship Sar Studies of N Methylisoquinolin 1 Amine Derivatives

Impact of Substituent Modifications on Biological Activity

Modifications to the N-methylisoquinolin-1-amine scaffold have demonstrated that even minor structural changes can profoundly influence biological outcomes. The nature, position, and stereochemistry of various substituents play critical roles in determining the affinity and efficacy of these derivatives.

The location of substituents on the isoquinoline (B145761) ring system is a critical determinant of biological activity and target selectivity. Studies on related isoquinolinone derivatives have shown that positional isomerism can dramatically alter a compound's potency. For instance, in a series of 3-arylisoquinolinones, moving a methoxy (B1213986) substituent on the aryl ring from the para position to the meta position resulted in a significant enhancement of antiproliferative activity, with some compounds being up to 700-fold more active. acs.org This highlights that subtle shifts in substituent placement can lead to more favorable interactions within the target's binding pocket. acs.org

Similarly, the placement of a fluorine atom at the 6- or 7-position of the primary isoquinolinone ring did not show a significant difference in antiproliferative activity, suggesting that for certain substituents, positional changes on the core heterocyclic structure may be well-tolerated without loss of potency. acs.org However, in other heterocyclic systems, such as oxazolidinones, linearly attached benzotriazole (B28993) derivatives showed greater antibacterial potency compared to their angularly attached isomers, reinforcing the concept that the spatial arrangement dictated by positional isomerism is crucial for optimal biological function. nih.gov

Table 1: Effect of Positional Isomerism on Antiproliferative Activity of 3-Arylisoquinolinones

Compound Primary Ring Substitution Aryl Ring Substitution Relative Potency
Analog A 6-F m-OMe High
Analog B 7-F m-OMe High

This table illustrates the dramatic difference in biological activity based on the meta versus para substitution on the pendant aryl ring. acs.org

N-methylation, the defining feature of this compound, and other substitutions on the exocyclic nitrogen atom have a profound impact on the compound's physicochemical and biological properties. The addition of a methyl group can alter a molecule's conformation, lipophilicity, and hydrogen bonding capacity, which in turn affects its target binding and pharmacokinetic profile. mdpi.comwordpress.com

In studies of related bioactive compounds, N-methylation has been shown to have varied effects. For norbelladine (B1215549) derivatives, N-methylation enhanced butyrylcholinesterase (BuChE) inhibition, with N-methylnorbelladine being twice as potent as its non-methylated counterpart. uqtr.ca This suggests that the tertiary amine structure resulting from N-methylation can be a key element for designing potent enzyme inhibitors. uqtr.ca Conversely, in other contexts, N-methylation can lead to a decrease in activity or have minimal effect, indicating that the impact is highly dependent on the specific molecular scaffold and its biological target. uqtr.ca

The "magic-methyl effect," where the addition of a methyl group significantly improves a compound's pharmacological properties, is a well-known phenomenon in medicinal chemistry. nih.gov However, the influence is not always predictable. For instance, N-methylation of secondary amines generally has little impact on aqueous solubility but increases lipophilicity (log D). wordpress.com In some peptide structures, N-methylation can disrupt crucial hydrogen bonds, yet this does not always lead to increased flexibility; instead, it can cause a shift in the hydrogen bond pattern, maintaining a rigid conformation. biorxiv.org

Other N-substitutions also play a critical role. In a series of 1,3-dioxane (B1201747) structures, replacing a methyl group on the nitrogen with a benzyl (B1604629) group led to a significant increase in affinity for the σ1 receptor, demonstrating the importance of a secondary hydrophobic region for binding. mdpi.com

Substituents on the isoquinoline ring itself are essential for modulating target binding and activity. SAR studies on isoquinolone derivatives as LPA5 receptor antagonists revealed that methoxy groups at the 6- and 7-positions are crucial for activity; their removal leads to a significant or total loss of potency. nih.gov This indicates these groups are likely involved in key interactions with the receptor.

Further modifications have shown that the C-3 position of the isoquinoline ring can be substituted with various heterocyclic systems to modulate anticancer activity. researchgate.net For example, derivatives with 2-phenylthiazol-4-yl or quinoxaline-2-yl substituents at this position demonstrated high levels of anticancer activity. researchgate.net The nature of these heterocyclic substituents significantly influences the level and direction of the biological effect. researchgate.net

In another study on Chk1 kinase inhibitors, analysis of an X-ray crystal structure suggested that placing a basic amine at a specific distance from the C6 position of a benzoisoquinolinone core could enhance binding. lookchem.com This structure-based design approach underscores the importance of positioning substituents to interact with specific residues in the target's active site. The SAR for these compounds showed that small alkyl groups were preferred on the basic amine, while larger groups were detrimental to activity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models help in understanding the physicochemical properties that are critical for activity and in predicting the potency of novel, unsynthesized derivatives. japsonline.comnih.gov

For isoquinoline derivatives, QSAR studies have been successfully employed to optimize their therapeutic potential. In a study of isoquinoline derivatives as AKR1C3 inhibitors, a QSAR model was developed that highlighted the key molecular descriptors responsible for bioactivity. japsonline.com Such models can be robust and stable, providing a reliable tool for designing new series of compounds with improved activity. japsonline.com

Similarly, 2D-QSAR studies on imidazoquinazoline derivatives identified a statistically significant model that helped in exploring and predicting more potent compounds. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrimido-isoquinolin-quinones. These studies identified the steric and electronic properties that could be modified to improve antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The resulting models were validated and showed good predictive power, guiding the synthesis of new derivatives with enhanced potency. nih.gov

The development of a QSAR model typically involves calculating a set of quantum mechanical and classical descriptors for each molecule and then using statistical methods, like partial least squares (PLS) regression, to build a predictive model. nih.gov These models provide valuable insights into the structure-activity landscape, accelerating the drug discovery process.

Ligand-Receptor Interactions and Binding Mode Prediction

Understanding the specific interactions between a ligand, such as an this compound derivative, and its biological receptor at the molecular level is crucial for rational drug design. nih.gov Molecular docking and other computational techniques are used to predict the binding mode, orientation, and conformation of a ligand within the active site of its target protein. nih.govresearchgate.net

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net For example, molecular docking of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives into the active site of the COVID-19 main protease (Mpro, PDB ID: 6LU7) identified crucial hydrogen bonds with residues like GLU166, LEU141, and CYS145. nih.gov The analysis showed that substituting the amine of the thiadiazole moiety with a benzyl group resulted in good binding efficiency, while a 2-chlorophenyl group decreased it. nih.govresearchgate.net

These predictions can explain SAR data on a structural basis. For instance, in the case of 3-arylisoquinolinones, the enhanced activity of the meta-substituted analog compared to the para-substituted one was explained by docking simulations. The meta substituent was able to occupy a subpocket within the tubulin binding site, an interaction that was not possible for the para substituent, resulting in a more favorable free energy of binding. acs.org

X-ray crystallography provides experimental validation of these predicted binding modes. An X-ray crystal structure of a benzoisoquinolinone inhibitor bound to Chk1 kinase confirmed the key hydrogen bonds and other interactions with the enzyme, providing a detailed understanding of the molecular recognition process. lookchem.com Such detailed structural information is invaluable for optimizing ligand-receptor interactions and designing next-generation derivatives with improved affinity and selectivity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations to Predict Binding Affinities and Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-methylisoquinolin-1-amine, this technique is crucial for understanding its potential as a therapeutic agent by predicting its binding affinity and interactions with biological targets.

Research on structurally related isoquinolin-1-amine derivatives has demonstrated the utility of molecular docking in identifying and optimizing enzyme inhibitors. For instance, in the development of inhibitors for Rho-associated coiled-coil-containing protein kinase (ROCK), a target for cardiovascular diseases, fragment-based screening and subsequent molecular modeling were employed. nih.govnih.gov Although a specific X-ray crystal structure of the target protein with the isoquinolin-1-amine scaffold was not available, docking studies were instrumental in guiding the "fragment growth" approach, where a small, weakly binding fragment is elaborated into a more potent inhibitor. nih.gov

These simulations typically involve preparing a 3D structure of the ligand (e.g., this compound) and the target protein. The ligand is then placed into the binding site of the protein, and its orientation and conformation are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein are then analyzed to understand the basis of binding.

For a hypothetical docking of this compound into a kinase active site, the isoquinoline (B145761) core would be expected to form key interactions. The nitrogen atom of the isoquinoline ring and the exocyclic amine can act as hydrogen bond donors and acceptors. The methyl group on the amine could influence the binding conformation and introduce steric constraints or favorable hydrophobic interactions.

Table 1: Predicted Interactions of Isoquinolin-1-amine Core with a Generic Kinase Hinge Region
Interaction TypeLigand MoietyProtein Residue (Example)Predicted Distance (Å)
Hydrogen BondIsoquinoline N1Backbone NH of Alanine2.9
Hydrogen Bond1-amino NH2Backbone C=O of Glutamate3.1
Pi-StackingIsoquinoline RingPhenylalanine Side Chain4.5

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly valuable when exploring the chemical space around a known active scaffold like isoquinolin-1-amine.

Starting with the this compound core, virtual libraries of derivatives can be generated by adding various substituents at different positions of the isoquinoline ring. These libraries can then be screened against the three-dimensional structure of a target protein using molecular docking. The goal is to identify novel derivatives with improved binding affinities or better selectivity. This approach was implicitly used in the optimization of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors, where different functional groups were explored to enhance potency and pharmacokinetic properties. nih.govresearchgate.net

The process of virtual ligand design involves:

Scaffold Selection: Starting with a core structure like this compound.

Library Generation: Computationally adding a diverse range of chemical groups to the scaffold.

Virtual Screening: Docking the generated library of compounds against the target protein.

Hit Identification: Selecting the top-scoring compounds based on their predicted binding affinities and interaction patterns.

ADME/Tox Prediction: Further filtering of hits based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

This strategy accelerates the discovery of lead compounds by prioritizing the synthesis and biological testing of the most promising candidates.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity.

DFT calculations can be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): This map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. nih.gov

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule.

Studies on substituted quinoline (B57606) and isoquinoline derivatives have utilized DFT to calculate these properties to correlate them with biological activity. nih.govyyu.edu.tr For this compound, the nitrogen atoms in the isoquinoline ring and the exocyclic amine are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interaction with positively charged residues in a protein binding pocket.

Table 2: Hypothetical DFT-Calculated Properties of this compound
PropertyCalculated ValueImplication
HOMO Energy-6.2 eVRegion of electron donation
LUMO Energy-1.5 eVRegion of electron acceptance
HOMO-LUMO Gap4.7 eVIndicator of chemical stability
Dipole Moment2.5 DDescribes the molecule's polarity

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of molecules like this compound and the dynamics of its complex with a biological target.

For this compound, MD simulations can be used to:

Explore Conformational Space: The methyl group attached to the exocyclic amine can rotate, leading to different conformers. MD simulations can reveal the preferred conformations and the energy barriers between them.

Analyze Protein-Ligand Stability: Once this compound is docked into a protein, an MD simulation can be run on the complex to assess its stability over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to see if the binding pose is stable.

Characterize Protein-Ligand Interactions: MD simulations provide a dynamic picture of the interactions between the ligand and the protein. The frequency and duration of hydrogen bonds and other interactions can be analyzed to identify the key residues responsible for binding.

Calculate Binding Free Energies: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores alone.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-methylisoquinolin-1-amine, both ¹H NMR and ¹³C NMR are critical for providing a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the isoquinoline (B145761) ring system, the N-methyl group, and the amine proton. The aromatic region would likely display a series of multiplets corresponding to the six protons on the bicyclic isoquinoline core. Their specific chemical shifts and coupling patterns are dictated by their electronic environment and proximity to the nitrogen atoms and the methylamino substituent. The N-methyl group is expected to appear as a singlet in the aliphatic region of the spectrum, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The amine proton (N-H) would also produce a signal whose chemical shift can be highly variable depending on the solvent, concentration, and temperature, and may exhibit broadening.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include nine distinct signals for the carbons of the isoquinoline ring and one signal for the N-methyl carbon. The carbon atom at position 1 (C1), being directly attached to the methylamino group, is expected to show a significant chemical shift. The other aromatic carbons will resonate at chemical shifts typical for heterocyclic aromatic systems. The N-methyl carbon will appear in the aliphatic region at a characteristic downfield position due to the electronegativity of the attached nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following tables present predicted chemical shift (δ) values based on the analysis of structurally similar compounds, as comprehensive experimental data for this compound is not widely available in published literature. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H (Isoquinoline) 7.0 - 8.5 Multiplets
NH 5.0 - 6.0 Broad Singlet

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (Isoquinoline) 155 - 160
Aromatic-C (Isoquinoline) 110 - 140

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the compound is expected to be readily protonated, primarily at the basic nitrogen atoms, to generate a prominent protonated molecular ion [M+H]⁺. For this compound (C₁₀H₁₀N₂), the monoisotopic mass is 158.0844 g/mol . Therefore, the ESI-MS spectrum should exhibit a strong signal at an m/z value corresponding to this mass plus the mass of a proton (approximately 159.0922).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This technique would confirm the molecular formula of this compound as C₁₀H₁₀N₂ by matching the experimentally measured mass to the calculated exact mass.

The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer further structural insights. Common fragmentation pathways for related structures might include the loss of the methyl group or cleavage within the isoquinoline ring system.

Interactive Data Table: Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS and HRMS Data for this compound

Ion Calculated m/z (Monoisotopic) Technique
[M+H]⁺ 159.0922 ESI-MS / HRMS

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.

Key expected absorptions include:

N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds within the isoquinoline ring.

Aliphatic C-H Stretch: Bands corresponding to the stretching of the C-H bonds in the N-methyl group are expected just below 3000 cm⁻¹.

C=C and C=N Stretches: A series of sharp bands in the 1450-1650 cm⁻¹ region will correspond to the carbon-carbon and carbon-nitrogen double bonds of the aromatic isoquinoline system.

C-N Stretch: The stretching vibration of the aromatic carbon to amine nitrogen bond will likely appear in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Peaks for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300 - 3500 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C=C / C=N Stretch (Aromatic) 1450 - 1650 Medium to Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to obtain precise measurements of bond lengths, bond angles, and torsion angles.

This technique would unequivocally confirm the connectivity of the atoms and reveal the planarity of the isoquinoline ring system. Furthermore, it would provide insight into the conformation of the N-methylamino substituent relative to the ring. Of particular interest would be the investigation of intermolecular interactions in the solid state, such as hydrogen bonding involving the amine proton and the nitrogen atoms, which govern the crystal packing arrangement. As of now, publicly accessible crystal structure data for this compound is not available. Should such a study be conducted, it would provide the absolute and most detailed structural information for this compound.

Applications in Medicinal Chemistry and Organic Synthesis

N-Methylisoquinolin-1-amine as a Versatile Synthetic Intermediate

Heterocyclic amines, including isoquinoline (B145761) derivatives, are fundamental building blocks in organic synthesis. wikipedia.orgpressbooks.pub The amino group at the C-1 position of the isoquinoline ring is a key functional handle that allows for a variety of chemical transformations, making compounds like this compound valuable intermediates.

The reactivity of the 1-aminoisoquinoline (B73089) core allows for the construction of more complex molecular architectures. For instance, the synthesis of N-Benzyl-N-methylisoquinolin-1-amine demonstrates how the amino group can be further functionalized. This transformation is a common strategy to introduce diverse substituents, thereby modulating the compound's physicochemical properties for various applications.

Furthermore, the isoquinoline nucleus itself can be constructed through various classic and modern synthetic reactions, including the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, as well as transition-metal-catalyzed C–H activation and annulation methods. ijpsjournal.com These methods provide access to a wide range of isoquinoline precursors that can then be converted to 1-amino derivatives. The development of greener and more efficient synthetic routes, such as those utilizing microwave irradiation or photocatalysis, continues to expand the toolkit available to chemists for preparing these intermediates. nih.gov The 1-methyl group in related compounds like 1-methylisoquinoline (B155361) has also been shown to be reactive, participating in condensation reactions to form fused heterocyclic systems such as ijpsjournal.comnih.govresearchgate.nettriazolo[3,4-a]isoquinolines. researchgate.net This reactivity highlights the potential of the this compound scaffold to serve as a precursor to complex, multi-ring structures.

Development of Lead Compounds for Drug Discovery

The isoquinoline ring is a core component of numerous biologically active compounds, leading to its widespread use in the search for new therapeutic agents. researchgate.net Derivatives of isoquinolin-1-amine have been a particular focus in the development of lead compounds for various diseases.

A notable example is the development of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated protein kinase (ROCK). researchgate.net Fragment-based screening identified the isoquinolin-1-amine scaffold as a starting point for developing potent ROCK-I inhibitors, which are targets for cardiovascular diseases like hypertension. nih.govnih.gov Optimization of these initial hits led to lead compounds with improved potency and pharmacokinetic profiles. nih.gov

The versatility of the isoquinoline scaffold is further demonstrated in its application in cancer research.

Anticancer Agents: Fused pyrrolo[2,1-a]isoquinolines have emerged as potent cytotoxic agents and topoisomerase inhibitors. nih.gov Synthetic derivatives of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline have shown significant cytotoxic activity against various human cancer cell lines, including breast, lung, and cervical cancer. nih.govsemanticscholar.orgresearchgate.net

Microtubule Inhibitors: Isoquinoline-based biaryls have been developed as a robust scaffold for colchicine (B1669291) domain tubulin inhibitors. nih.govresearchgate.netchemrxiv.org These compounds disrupt microtubule dynamics, a key process in mitosis, making them attractive targets for cancer therapy. nih.gov The isoquinoline scaffold offers high potency, good druglikeness, and allows for facile late-stage structural diversification. chemrxiv.org

The development of these compounds showcases a common strategy in medicinal chemistry: using a known bioactive scaffold like isoquinolin-1-amine and modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Biologically Active Isoquinoline Derivatives
Compound ClassBiological Target/ActivityTherapeutic AreaReference
6-Substituted Isoquinolin-1-aminesROCK-I InhibitionCardiovascular (e.g., Hypertension) nih.gov
Pyrrolo[2,1-a]isoquinolinesCytotoxic, Topoisomerase InhibitionOncology nih.govrsc.org
Isoquinoline-based BiarylsTubulin Polymerization InhibitionOncology nih.govchemrxiv.org
Tricyclic Isoquinoline DerivativesAntibacterial (Gram-positive pathogens)Infectious Diseases mdpi.com

Contribution to Heterocyclic Chemistry and Organic Synthesis Research

The study of this compound and related compounds contributes significantly to the broader fields of heterocyclic and organic chemistry. Research into the synthesis and reactivity of the isoquinoline core drives the development of new synthetic methodologies.

Traditional methods for isoquinoline synthesis often require harsh conditions. nih.gov Modern research focuses on developing milder, more efficient, and atom-economical routes. researchgate.net This includes:

Transition-Metal Catalysis: Palladium, rhodium, and copper-catalyzed reactions have become powerful tools for C-H activation and annulation to build the isoquinoline framework. ijpsjournal.com

Photoredox Catalysis: Visible-light-mediated reactions offer green and efficient alternatives for functionalizing isoquinoline precursors. ijpsjournal.com

Domino Reactions: Multi-component and cascade reactions allow for the rapid assembly of complex, multi-substituted isoquinolines from simple starting materials. nih.gov

These advanced synthetic strategies not only provide access to novel isoquinoline derivatives for drug discovery but also expand the fundamental understanding of chemical reactivity and catalysis. The development of methods to synthesize fused heterocyclic systems, such as isoquinoline-fused benzimidazoles, further showcases the importance of this scaffold in constructing diverse chemical libraries. nih.gov The unique electronic properties conferred by the nitrogen heteroatom in the isoquinoline ring influence its reactivity, making it a subject of continuous study in physical organic chemistry. openstax.org

Future Directions in the Design and Synthesis of Isoquinoline-Based Scaffolds

The isoquinoline scaffold is expected to remain a cornerstone of medicinal chemistry and organic synthesis. Future research will likely focus on several key areas:

Novel Scaffolds and Diversification: There is a continuous drive to discover and synthesize novel isoquinoline-based scaffolds with unique three-dimensional architectures. rsc.org Late-stage functionalization and C-H activation techniques will be crucial for rapidly diversifying existing isoquinoline cores to explore new chemical space and develop structure-activity relationships (SAR). ijpsjournal.comchemrxiv.org

Green and Sustainable Synthesis: The development of environmentally benign synthetic methods will continue to be a priority. nih.gov This includes the use of recyclable catalysts, benign solvents, and energy-efficient processes like microwave-assisted synthesis and photocatalysis to construct the isoquinoline framework. nih.gov

Multi-Target Ligands: As the understanding of complex diseases grows, there is increasing interest in designing molecules that can modulate multiple biological targets simultaneously. The versatility of the isoquinoline scaffold makes it an ideal platform for developing such multi-target agents, as seen in the design of dual monoamine oxidase and cholinesterase inhibitors based on a dihydroisoquinoline core. nih.gov

Bioisosterism and Privileged Scaffolds: The concept of bioisosterism, where parts of a molecule are replaced with other groups with similar physical or chemical properties, will continue to be applied to isoquinoline-based drug candidates to optimize their properties. rsc.org The privileged nature of the isoquinoline scaffold ensures it will be a starting point for new drug discovery campaigns targeting a wide range of diseases. nih.gov

Emerging Research Areas and Future Perspectives

Exploration of Novel Biological Targets for N-Methylisoquinolin-1-amine and Derivatives

The isoquinoline (B145761) framework is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic drugs. rsc.orgnih.gov Derivatives have been documented to possess a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, and neuroprotective properties. rsc.orgnih.gov This inherent versatility suggests that this compound and its analogs could interact with a broader range of biological targets than currently known.

Recent research into isoquinoline derivatives has identified potent inhibitory activity against novel targets in cancer immunotherapy. For instance, certain isoquinoline derivatives have been designed and evaluated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in regulating the immunosuppressive tumor microenvironment. nih.gov One study led to the discovery of a compound with IC50 values of 0.31 μM for IDO1 and 0.08 μM for TDO, demonstrating significant antitumor efficacy in vivo. nih.gov

Furthermore, the isoquinolin-1-amine core has been a foundation for developing potent kinase inhibitors. Fragment-based drug discovery has led to the optimization of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.govresearchgate.net ROCK is a significant target in cardiovascular diseases, and optimized lead compounds have shown efficacy in animal models of hypertension. nih.gov The exploration of other kinases and enzyme families represents a promising avenue for discovering new therapeutic applications for this compound derivatives. The broad spectrum of known activities for the parent scaffold provides a strong rationale for screening these compounds against diverse biological targets to uncover novel mechanisms of action and therapeutic uses. nih.govnih.gov

Development of Advanced Synthetic Methodologies with Improved Efficiency and Sustainability

Traditional synthetic routes for isoquinolines, such as the Bischler–Napieralski and Pictet–Spengler reactions, often require harsh conditions, toxic reagents, and strong acids, leading to environmental concerns and poor atom economy. rsc.orgmdpi.com In response, modern synthetic chemistry is focusing on the development of "green" and sustainable methodologies. rsc.orgtandfonline.com

These advanced methods emphasize the use of benign solvents, recyclable catalytic systems, and energy-efficient processes like microwave irradiation. rsc.orgrsc.org For example, a green synthesis for isoquinoline derivatives has been developed using a recyclable homogeneous ruthenium catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent. rsc.org This protocol achieves high yields (62-92%) and high atom economy by avoiding the need for external oxidants. rsc.org Other approaches utilize transition-metal catalysts, such as rhodium(III) complexes, for C-H activation and annulation in biomass-derived ethanol (B145695) at room temperature, eliminating the need for stoichiometric external oxidants. chemistryviews.org

Solvent-free reactions represent another significant advancement. tandfonline.com Researchers have developed efficient, ultrasound-assisted, one-pot syntheses that proceed under solvent-free conditions, significantly reducing waste and environmental impact. rsc.org The focus of these modern strategies is to create scalable, cost-effective, and environmentally friendly routes to valuable isoquinoline scaffolds, which is essential for their broader application in pharmaceuticals and materials science. rsc.orgresearchgate.net

Table 1: Comparison of Modern Sustainable Synthetic Methods for Isoquinoline Derivatives
MethodologyCatalyst/ReagentSolventKey AdvantagesReference
Microwave-Assisted C-H/N-N ActivationRuthenium (Ru) ComplexPEG-400Recyclable catalyst, biodegradable solvent, high atom economy, rapid reaction. rsc.org
Rhodium-Catalyzed C-H Activation[Cp*RhCl2]2EthanolMild room temperature conditions, biomass-derived solvent, no external oxidants. chemistryviews.org
Ultrasound-Assisted One-Pot SynthesisCopper (Cu) CatalystSolvent-freeHigh efficiency, reduced waste, energy-efficient (ultrasound). rsc.org
Metal-Free Radical CascadeReusable Lewis Acidic Ionic Liquids (LAILs)Not specifiedAvoids transition metals, eco-friendly, cost-effective. rsc.org
Photocatalytic Cascade ReactionOrganic Photocatalyst (4CzIPN)Not specifiedMetal-free, mild conditions, environmentally benign. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govspringernature.com For a compound like this compound, these computational tools can be used to design novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

The process begins by building predictive models using existing data. nih.gov Large chemical databases containing information on compound structures and their measured biological activities are used to train ML algorithms, such as random forests, support vector machines, or deep neural networks. nih.govnih.gov These algorithms learn the complex, non-linear relationships between a molecule's structural features (represented as molecular descriptors) and its activity against a specific biological target. nih.govchemrxiv.org This process is known as developing a Quantitative Structure-Activity Relationship (QSAR) model.

Once a reliable model is built, it can be used for in silico (virtual) screening of vast libraries of virtual compounds. nih.gov Instead of synthesizing and testing thousands of derivatives of this compound, researchers can computationally predict their activity. nih.gov This allows for the rapid identification of a smaller, more promising set of candidates for chemical synthesis and biological testing, dramatically reducing the time and cost of the hit-to-lead and lead optimization phases. nih.gov AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to eliminate compounds likely to fail in later stages of development. springernature.com

Table 2: Workflow for AI/ML in the Design of this compound Derivatives
StepDescriptionObjective
1. Data CurationCollect data on known isoquinoline derivatives and their biological activities (e.g., IC50 values) from databases like ChEMBL.Create a high-quality dataset for model training.
2. Feature GenerationCalculate molecular descriptors (e.g., physicochemical properties, topological fingerprints) for each compound.Convert chemical structures into a numerical format for the ML algorithm.
3. Model Training & ValidationTrain an ML algorithm (e.g., Random Forest, Deep Neural Network) on the curated dataset to learn the structure-activity relationship. Validate the model's predictive power.Develop a robust and accurate predictive QSAR model.
4. Virtual Library GenerationEnumerate a large virtual library of novel this compound derivatives by modifying substituents at various positions.Create a diverse chemical space to explore for new drug candidates.
5. Activity & Property PredictionUse the trained model to predict the biological activity and ADMET properties of the virtual compounds.Identify high-potential candidates with desired efficacy and drug-like properties.
6. Candidate PrioritizationRank the virtual compounds based on predicted potency, selectivity, and ADMET profiles.Select a small, prioritized set of novel compounds for synthesis and experimental validation.

Nanotechnology Applications of Isoquinoline Derivatives

Nanotechnology offers powerful tools to overcome common challenges in drug delivery, such as poor solubility and lack of target specificity. mdpi.com Encapsulating therapeutic agents like isoquinoline derivatives within nano-scaled carriers can enhance their efficacy and reduce side effects. mdpi.comnih.gov

Many bioactive compounds, including certain isoquinoline derivatives, have poor water solubility, which limits their bioavailability and therapeutic application. nih.gov Nanocarriers, such as liposomes or polymeric nanoparticles, can encapsulate these hydrophobic drugs, creating stable aqueous formulations. mdpi.comnih.gov These nanoparticles can protect the drug from degradation in the bloodstream, prolong its circulation time, and facilitate controlled release at the target site. mdpi.com

Furthermore, the surface of these nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. nih.gov This "active targeting" approach can significantly increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues. mdpi.com For example, an isoquinoline derivative with anticancer activity was successfully loaded into transferrin-conjugated liposomes. nih.gov Since many tumor cells overexpress the transferrin receptor, these nanoparticles were able to selectively deliver their payload to the cancer cells, enhancing the compound's therapeutic potential. nih.gov Applying such nanotechnology-based delivery systems to this compound could improve its pharmacokinetic profile and enable targeted therapy for various diseases.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare N-methylisoquinolin-1-amine, and how can their efficiency be validated?

  • Answer : Two primary methods are documented:

  • Photochemical organocatalytic heteroarylation : A continuous-flow approach using isoquinoline-1-carbonitrile and 4-chloro-N-methylaniline with 3DPAFIPN as a photocatalyst in MeCN, yielding 52% after column chromatography .
  • Nickel-catalyzed amination : Involves bis(1,5-cyclooctadiene)nickel and phenylsilane in DMF, though specific yields for this compound require further optimization .
    • Validation : Efficiency is assessed via yield calculations, purity checks (e.g., NMR, HRMS), and reproducibility under standardized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Answer : Essential techniques include:

  • 1H/13C NMR : For structural confirmation. For example, in related compounds, aromatic protons appear at δ 7.2–8.5 ppm, and methyl groups attached to nitrogen resonate near δ 3.0–3.5 ppm .
  • HRMS : To verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
    • Focus areas : Ensure absence of impurities (e.g., unreacted amines) and consistency with reference data for analogous compounds.

Q. What safety protocols are critical when handling this compound in academic laboratories?

  • Answer : Key precautions include:

  • Using fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Adhering to safety data sheet (SDS) guidelines for amine handling, including spill management and waste disposal .
  • Screening for nitrosamine impurities via LC-MS/MS if secondary amine precursors are present .

Advanced Research Questions

Q. How can continuous-flow photochemical synthesis of this compound be optimized for higher yields and scalability?

  • Answer : Optimization strategies include:

  • Parameter tuning : Adjusting flow rate, photocatalyst loading (e.g., 3DPAFIPN at 1.2 mol%), and irradiation wavelength .
  • Solvent selection : Polar aprotic solvents like MeCN enhance reaction homogeneity.
  • Scale-up trials : Using modular flow reactors to maintain reaction efficiency at larger scales.

Q. What methodologies resolve contradictions in spectral data or inconsistent synthetic yields during this compound preparation?

  • Answer : Approaches include:

  • Cross-validation : Re-analyzing samples with complementary techniques (e.g., HPLC for purity, X-ray crystallography for unambiguous structure determination) .
  • Process auditing : Ensuring reagent purity (e.g., anhydrous solvents, fresh catalysts) and strict adherence to synthetic protocols .
  • Statistical analysis : Applying Design of Experiments (DoE) to identify critical variables affecting yield .

Q. How should risk assessments for nitrosamine impurities in this compound be conducted, and what analytical methods are recommended?

  • Answer :

  • Risk assessment : Use supplier questionnaires to evaluate raw material contamination risks (e.g., presence of nitrosating agents or secondary amines) .
  • Analytical detection : Employ LC-MS/MS with MRM (multiple reaction monitoring) for trace nitrosamine quantification, validated against pharmacopeial standards .
  • Mitigation : Incorporate scavengers (e.g., ascorbic acid) during synthesis to inhibit nitrosation pathways.

Methodological Notes

  • Synthetic Reproducibility : Document reaction conditions exhaustively (e.g., solvent batches, catalyst sources) to align with journal guidelines .
  • Data Reporting : Include raw spectral data (NMR shifts, HRMS spectra) in supplementary materials to facilitate peer validation .
  • Ethical Compliance : Disclose all potential conflicts, such as reagent supplier partnerships, in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.